![molecular formula C12H16N2OS B2938283 N-(2-Cyano-3,3-dimethylbutan-2-yl)thiophene-3-carboxamide CAS No. 2176268-32-7](/img/structure/B2938283.png)
N-(2-Cyano-3,3-dimethylbutan-2-yl)thiophene-3-carboxamide
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Description
N-(2-Cyano-3,3-dimethylbutan-2-yl)thiophene-3-carboxamide is a hindered amine compound. It serves as a chemically differentiated building block for organic synthesis and medicinal chemistry. Specifically, it finds application in the preparation of drug candidates containing hindered amine motifs. The compound is traditionally challenging to access but provides unique structural features for drug discovery .
Molecular Structure Analysis
The molecular formula of N-(2-Cyano-3,3-dimethylbutan-2-yl)thiophene-3-carboxamide is C₁₃H₂₁N . Its SMILES notation is CC(C)(C(C)C)NC1=CC(C)=CC=C1
. The compound contains a thiophene ring and a cyano group, contributing to its unique structure .
Chemical Reactions Analysis
While specific chemical reactions involving this compound may vary, it can participate in various transformations typical of amides and thiophenes. These reactions may include hydroamination, nucleophilic substitutions, and cyclizations. Further exploration of literature would provide detailed mechanistic insights .
Mechanism of Action
The precise mechanism of action for N-(2-Cyano-3,3-dimethylbutan-2-yl)thiophene-3-carboxamide would depend on its intended application. If it is part of a drug candidate, understanding its target interactions, metabolic pathways, and biological effects would be crucial. Unfortunately, specific mechanistic details are beyond the scope of this analysis .
properties
IUPAC Name |
N-(2-cyano-3,3-dimethylbutan-2-yl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-11(2,3)12(4,8-13)14-10(15)9-5-6-16-7-9/h5-7H,1-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKUMBSJHLZZGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C)(C#N)NC(=O)C1=CSC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1,2,2-trimethylpropyl)thiophene-3-carboxamide |
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